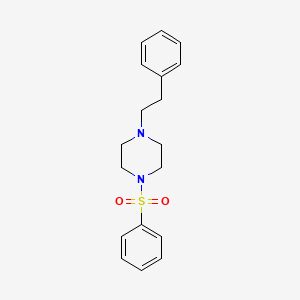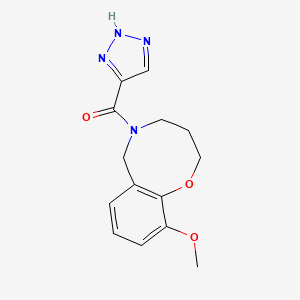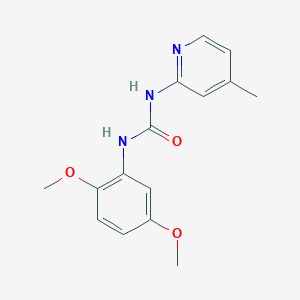
1-(2-phenylethyl)-4-(phenylsulfonyl)piperazine
Vue d'ensemble
Description
1-(2-Phenylethyl)-4-(phenylsulfonyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions This particular compound is characterized by the presence of a phenylethyl group and a phenylsulfonyl group attached to the piperazine ring
Méthodes De Préparation
The synthesis of 1-(2-phenylethyl)-4-(phenylsulfonyl)piperazine can be achieved through several synthetic routes. One common method involves the reaction of piperazine with phenylethyl bromide in the presence of a base to form 1-(2-phenylethyl)piperazine. This intermediate is then reacted with phenylsulfonyl chloride to yield the final product. The reaction conditions typically involve the use of organic solvents such as dichloromethane or toluene, and the reactions are carried out under reflux conditions .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
1-(2-Phenylethyl)-4-(phenylsulfonyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the removal of the sulfonyl group.
Substitution: Nucleophilic substitution reactions can occur at the phenylethyl group, where nucleophiles such as amines or thiols replace the phenylsulfonyl group.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(2-Phenylethyl)-4-(phenylsulfonyl)piperazine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other industrially relevant compounds
Mécanisme D'action
The mechanism of action of 1-(2-phenylethyl)-4-(phenylsulfonyl)piperazine involves its interaction with specific molecular targets within biological systems. The phenylsulfonyl group is known to interact with various enzymes and receptors, potentially inhibiting their activity or altering their function. The phenylethyl group may also contribute to the compound’s overall biological activity by facilitating its binding to target molecules. The exact pathways and molecular targets involved are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
1-(2-Phenylethyl)-4-(phenylsulfonyl)piperazine can be compared with other piperazine derivatives, such as:
1-(2-Phenylethyl)piperazine: Lacks the phenylsulfonyl group, resulting in different chemical and biological properties.
4-(Phenylsulfonyl)piperazine: Lacks the phenylethyl group, which may affect its reactivity and interactions with biological targets.
N-Phenylpiperazine: Contains a phenyl group directly attached to the nitrogen atom, leading to distinct chemical behavior and applications.
The uniqueness of this compound lies in the combination of the phenylethyl and phenylsulfonyl groups, which confer specific chemical reactivity and potential biological activity .
Propriétés
IUPAC Name |
1-(benzenesulfonyl)-4-(2-phenylethyl)piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2S/c21-23(22,18-9-5-2-6-10-18)20-15-13-19(14-16-20)12-11-17-7-3-1-4-8-17/h1-10H,11-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHCFFTCVKZELKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601332549 | |
| Record name | 1-(benzenesulfonyl)-4-(2-phenylethyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601332549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47198615 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
894167-90-9 | |
| Record name | 1-(benzenesulfonyl)-4-(2-phenylethyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601332549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-fluorophenyl)-4-[6-(piperidin-1-ylcarbonyl)pyrazin-2-yl]morpholine](/img/structure/B5333829.png)
![rel-(4aS,8aR)-1-(2-aminoethyl)-6-[(1-phenyl-1H-pyrazol-4-yl)methyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5333833.png)
![2-bromo-6-methoxy-4-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenyl 2-thiophenecarboxylate](/img/structure/B5333843.png)
![4-[[(Z)-3-(furan-2-yl)-2-[[4-(2-methylpropoxy)benzoyl]amino]prop-2-enoyl]amino]butanoic acid](/img/structure/B5333848.png)
![N-[3-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]phenyl]thiophene-2-carboxamide](/img/structure/B5333864.png)

![2-{[4-(dimethylamino)-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]carbonyl}-4-(1H-tetrazol-1-yl)phenol](/img/structure/B5333872.png)
![N'-{[2-(2-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl}-N,N-dimethylsulfamide](/img/structure/B5333873.png)

![2,3,5-trimethyl-7-[4-(4-pyridinyl)-1,4-diazepan-1-yl]pyrazolo[1,5-a]pyrimidine](/img/structure/B5333892.png)
![1,3-dimethyl-4-({5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)piperazin-2-one](/img/structure/B5333898.png)
![N-[3-(1H-imidazol-1-yl)propyl]-3-(4-methoxyphenyl)acrylamide](/img/structure/B5333902.png)
![2-[4-(pyridin-2-yl)piperazin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5333908.png)

